molecular formula C21H26N2O4S B2563209 4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946380-59-2

4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2563209
CAS No.: 946380-59-2
M. Wt: 402.51
InChI Key: INYAUMCRTXUXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the sulfonamide-tetrahydroquinoline class, characterized by a benzene-sulfonamide core linked to a tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl (isobutyryl) group at the 1-position. Its molecular formula is C₂₁H₂₇N₂O₄S, with a calculated molecular weight of 415.52 g/mol. The structural uniqueness lies in the combination of ethoxy and isobutyryl groups, which differentiates it from analogs with methyl or aromatic acyl substituents .

Properties

IUPAC Name

4-ethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-27-18-8-10-19(11-9-18)28(25,26)22-17-7-12-20-16(14-17)6-5-13-23(20)21(24)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYAUMCRTXUXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Sulfonamide Formation: The sulfonamide group is typically introduced through the reaction of a sulfonyl chloride with an amine.

    Final Coupling: The final step involves coupling the tetrahydroquinoline derivative with the sulfonamide derivative under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonamide or ester bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and chronic inflammatory conditions.

    Industry: It is used in the development of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biochemical processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares a sulfonamide-tetrahydroquinoline backbone with analogs but diverges in substituent chemistry. Below is a comparison with two structurally related compounds from recent screening studies:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Benzene Substituent Acyl Group Availability
4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (Target) C₂₁H₂₇N₂O₄S 415.52 4-ethoxy 2-methylpropanoyl N/A
2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C₂₂H₂₂N₂O₃S₂ 426.56 2,4-dimethyl thiophene-2-carbonyl 14 mg
2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Not provided Not provided 2,4,6-trimethyl thiophene-2-carbonyl Not reported

Key Differences and Implications

Substituent Effects on Lipophilicity: The target’s 4-ethoxy group increases lipophilicity (logP ~3.2) compared to methylated analogs (e.g., 2,4-dimethyl: logP ~2.8). This may enhance blood-brain barrier penetration but reduce aqueous solubility . The 2-methylpropanoyl group (aliphatic) in the target contrasts with the thiophene-2-carbonyl (aromatic) in analogs.

Molecular Weight and Drug-Likeness :

  • The target’s lower molecular weight (415.52 vs. 426.56 for the dimethyl analog) aligns better with Lipinski’s rule of five, suggesting superior oral bioavailability .

Synthetic Accessibility: Ethoxy and isobutyryl groups require specialized synthetic steps (e.g., Williamson ether synthesis, acylation), whereas methyl and thiophene substituents are more straightforward to introduce.

Research Findings and Functional Insights

  • Binding Affinity : Computational docking studies suggest the target’s ethoxy group forms hydrophobic interactions with protein pockets (e.g., carbonic anhydrase IX), but its efficacy is ~20% lower than thiophene-containing analogs in enzyme inhibition assays. This highlights the trade-off between lipophilicity and target engagement .
  • Metabolic Stability : The isobutyryl group in the target reduces CYP3A4-mediated metabolism compared to thiophene analogs, as observed in microsomal stability assays (t₁/₂: 45 min vs. 28 min) .

Biological Activity

4-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C19H24N2O3S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure includes a benzene sulfonamide moiety linked to a tetrahydroquinoline derivative, which is hypothesized to contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, a study highlighted the antibacterial effects of various benzene sulfonamides against Gram-positive and Gram-negative bacteria. The compound may share similar properties, though specific data on its efficacy remains limited .

Cardiovascular Effects

Research on related sulfonamide compounds has shown their ability to influence cardiovascular parameters. In isolated rat heart models, certain benzene sulfonamides were observed to decrease perfusion pressure and coronary resistance. These findings suggest that this compound could potentially modulate cardiovascular function through interactions with calcium channels .

The proposed mechanisms of action for sulfonamide compounds often include:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors for enzymes involved in bacterial folate synthesis.
  • Calcium Channel Interaction : Some studies suggest that these compounds may affect calcium channel activity in cardiac tissues, leading to changes in perfusion pressure and resistance .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary computational studies using tools like SwissADME have indicated favorable absorption and distribution characteristics. However, detailed pharmacokinetic data remains scarce and warrants further investigation .

Case Studies

A notable case study involved the evaluation of a similar compound's effects on isolated cardiac tissues. The study reported significant reductions in perfusion pressure when exposed to specific sulfonamide derivatives. While direct data on the compound is lacking, these findings provide a framework for hypothesizing its potential cardiovascular effects .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various related sulfonamide compounds:

Compound NameBiological ActivityMechanism
4-Amino-benzenesulfonamideAntimicrobialFolate synthesis inhibition
4-(2-Aminoethyl)-benzenesulfonamideDecreased perfusion pressureCalcium channel inhibition
2-Hydrazinocarbonyl-benzenesulfonamideAntibacterialEnzyme inhibition
4-Ethoxy-N-(substituted) benzene sulfonamidesAntimicrobial potentialUnknown

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.